Molecular Shape Diversity: Benzenesulfonyl-Pyridine-Carbonyl vs. Simple Benzenesulfonyl-Piperazine
The target compound incorporates a 6-benzenesulfonyl-pyridine-3-carbonyl linker, which introduces an additional aromatic ring, a carbonyl hydrogen-bond acceptor, and a pyridine nitrogen relative to the minimal analog 1-cyclohexyl-4-(phenylsulfonyl)piperazine [REFS-1, REFS-2]. This increases the heavy atom count from 21 to 29 (a 38% increase), the H-bond acceptor count from 3 to 5, and the molecular complexity from 352 to 643 (as computed by Chem960) . These changes provide a more three-dimensional pharmacophore for probing binding pockets that demand an extended aromatic-sulfonyl architecture.
| Evidence Dimension | Molecular complexity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 29 heavy atoms; 5 H-bond acceptors; complexity index 643 |
| Comparator Or Baseline | 1-Cyclohexyl-4-(phenylsulfonyl)piperazine: 21 heavy atoms; 3 H-bond acceptors; complexity index ~352 |
| Quantified Difference | 38% increase in heavy atom count; 67% increase in H-bond acceptors |
| Conditions | Calculated physicochemical properties (Chem960 database) |
Why This Matters
Higher molecular complexity and additional H-bonding capability can translate to improved binding site complementarity and selectivity, particularly when screening against targets with deep, polar active sites (e.g., kinase ATP pockets or sigma receptor orthosteric sites).
- [1] PubChem. 1-Cyclohexyl-4-(phenylsulfonyl)piperazine. CID 5861840. https://pubchem.ncbi.nlm.nih.gov/compound/5861840 View Source
